![molecular formula C15H19NO4 B4553617 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione](/img/structure/B4553617.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione
Vue d'ensemble
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and an ethyl chain
Applications De Recherche Scientifique
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyphenylacetic acid and piperidine.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.
Cyclization: The intermediate is then subjected to cyclization reactions to form the piperidine ring. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Final Product Formation: The final step involves the introduction of the ethyl chain and the formation of the 2,6-dione structure. This can be achieved through various methods, including oxidation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Solvents: Solvents like dichloromethane (DCM) and ethanol are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine: This compound is structurally similar but lacks the 2,6-dione functionality.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of the 2,6-dione functionality, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-12-7-6-11(10-13(12)20-2)8-9-16-14(17)4-3-5-15(16)18/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOMHXODVQVSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4553548.png)
![5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4553554.png)
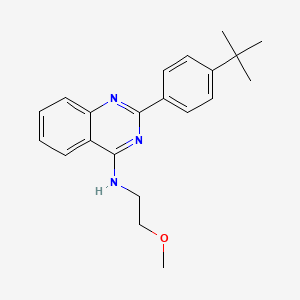
METHANONE](/img/structure/B4553570.png)
![ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4553574.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4553576.png)
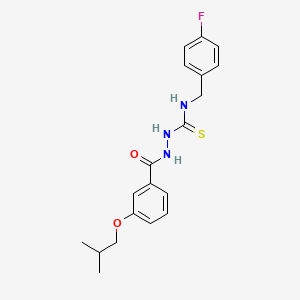

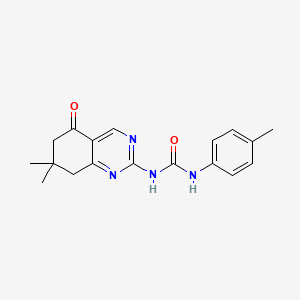
![(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553602.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B4553604.png)
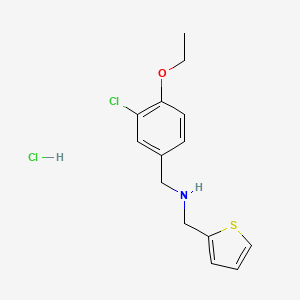
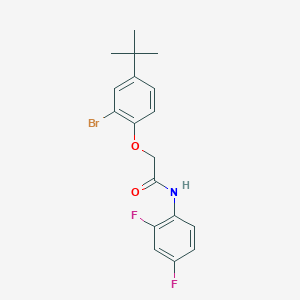
![6-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID](/img/structure/B4553631.png)
